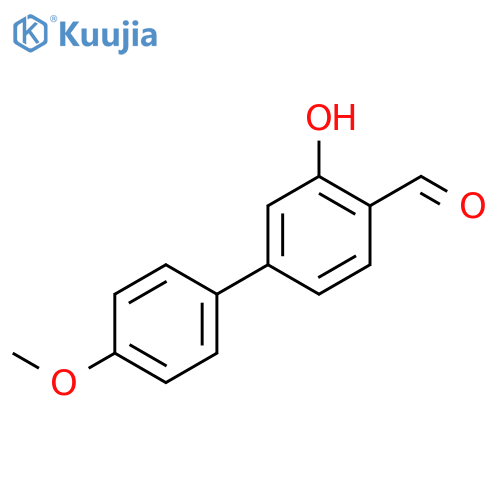Cas no 1014625-93-4 (2-hydroxy-4-(4-methoxyphenyl)benzaldehyde)

1014625-93-4 structure
商品名:2-hydroxy-4-(4-methoxyphenyl)benzaldehyde
CAS番号:1014625-93-4
MF:C14H12O3
メガワット:228.243284225464
MDL:MFCD18314652
CID:1132042
PubChem ID:24806653
2-hydroxy-4-(4-methoxyphenyl)benzaldehyde 化学的及び物理的性質
名前と識別子
-
- 2-hydroxy-4-(4-methoxyphenyl)benzaldehyde
- 3-Hydroxy-4'-methoxy-biphenyl-4-carboxaldehyde
- 1014625-93-4
- 2-Formyl-5-(4-methoxyphenyl)phenol, 95%
- 3-Hydroxy-4'-methoxy-[1,1'-biphenyl]-4-carbaldehyde
- DTXSID70647401
- 3-Hydroxy-4'-methoxy[1,1'-biphenyl]-4-carbaldehyde
- MFCD18314652
- 2-FORMYL-5-(4-METHOXYPHENYL)PHENOL
-
- MDL: MFCD18314652
- インチ: InChI=1S/C14H12O3/c1-17-13-6-4-10(5-7-13)11-2-3-12(9-15)14(16)8-11/h2-9,16H,1H3
- InChIKey: SGXOELUJXLGAAH-UHFFFAOYSA-N
- ほほえんだ: COC1=CC=C(C=C1)C2=CC(=C(C=C2)C=O)O
計算された属性
- せいみつぶんしりょう: 228.078644g/mol
- どういたいしつりょう: 228.078644g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 246
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.5Ų
- ぶんしりょう: 228.24g/mol
- 疎水性パラメータ計算基準値(XlogP): 3.2
2-hydroxy-4-(4-methoxyphenyl)benzaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| abcr | AB320729-5g |
2-Formyl-5-(4-methoxyphenyl)phenol, 95%; . |
1014625-93-4 | 95% | 5g |
€1159.00 | 2025-02-21 | |
| Advanced ChemBlocks | P43067-5g |
3-Hydroxy-4'-methoxy-biphenyl-4-carboxaldehyde |
1014625-93-4 | 95% | 5g |
$1550 | 2024-05-20 | |
| Ambeed | A957113-1g |
3-Hydroxy-4'-methoxy-[1,1'-biphenyl]-4-carbaldehyde |
1014625-93-4 | 97% | 1g |
$446.0 | 2024-08-02 | |
| Advanced ChemBlocks | P43067-1g |
3-Hydroxy-4'-methoxy-biphenyl-4-carboxaldehyde |
1014625-93-4 | 95% | 1g |
$515 | 2024-05-20 | |
| abcr | AB320729-5 g |
2-Formyl-5-(4-methoxyphenyl)phenol, 95%; . |
1014625-93-4 | 95% | 5g |
€1159.00 | 2023-04-26 |
2-hydroxy-4-(4-methoxyphenyl)benzaldehyde 関連文献
-
Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
-
Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289
-
Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409
-
4. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820
-
Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576
1014625-93-4 (2-hydroxy-4-(4-methoxyphenyl)benzaldehyde) 関連製品
- 672-13-9(2-Hydroxy-5-methoxybenzaldehyde)
- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)
- 2171621-44-4(3-{1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methoxypropanoylpyrrolidin-2-yl}propanoic acid)
- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)
- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)
- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)
- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)
- 1220039-77-9(1-(6-Bromo-1H-indazol-3-yl)ethanone)
- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)
- 1807124-45-3(Methyl 5-cyano-2-ethyl-4-mercaptophenylacetate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1014625-93-4)2-hydroxy-4-(4-methoxyphenyl)benzaldehyde

清らかである:99%
はかる:1g
価格 ($):401.0